4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
CAS No.: 1255147-37-5
Cat. No.: VC2824021
Molecular Formula: C7H6Cl2N4
Molecular Weight: 217.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1255147-37-5 |
|---|---|
| Molecular Formula | C7H6Cl2N4 |
| Molecular Weight | 217.05 g/mol |
| IUPAC Name | 4-chloro-6-(chloromethyl)-1-methylpyrazolo[3,4-d]pyrimidine |
| Standard InChI | InChI=1S/C7H6Cl2N4/c1-13-7-4(3-10-13)6(9)11-5(2-8)12-7/h3H,2H2,1H3 |
| Standard InChI Key | BOEZZJARMBVNFK-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=N1)C(=NC(=N2)CCl)Cl |
| Canonical SMILES | CN1C2=C(C=N1)C(=NC(=N2)CCl)Cl |
Introduction
Chemical Properties and Structure
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is characterized by its molecular formula C₇H₆Cl₂N₄ and a molecular weight of 217.05 g/mol. This white solid compound has a melting point of 68-69 °C, as determined through standard physical property measurements . The IUPAC name for this compound is 4-chloro-6-(chloromethyl)-1-methylpyrazolo[3,4-d]pyrimidine, and it is registered with the CAS number 1255147-37-5. The structure consists of a fused pyrazole-pyrimidine heterocyclic system with a methyl substituent at the N-1 position of the pyrazole ring, a chlorine atom at position 4 of the pyrimidine ring, and a chloromethyl group at position 6.
From a structural perspective, the compound features a planar fused heterocyclic core with the electronegative chlorine atoms positioned for nucleophilic substitution reactions. The presence of these reactive sites makes the molecule particularly valuable for further chemical modifications. The pyrazole ring contains a methyl group at N-1, which influences the electronic properties of the entire system. The Standard InChI for the compound is InChI=1S/C7H6Cl2N4/c1-13-7-4(3-10-13)6(9)11-5(2-8)12-7/h3H,2H2,1H3, and the Standard InChIKey is BOEZZJARMBVNFK-UHFFFAOYSA-N. These identifiers provide a standardized representation of the molecular structure that can be used for database searches and compound identification.
The chemical reactivity of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is largely determined by the electrophilic nature of the carbon atoms attached to the chlorine atoms. These positions are susceptible to nucleophilic substitution reactions, allowing for selective functionalization. The N-methyl group at position 1 affects the electronic distribution across the molecule, influencing both its physical properties and chemical reactivity. This structural arrangement makes the compound well-suited for serving as a versatile intermediate in the synthesis of more complex pyrazolo[3,4-d]pyrimidine derivatives with potential biological activities.
Synthesis Methods
Synthesis from Pyrimidinone Precursors
The synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine has been accomplished through multiple synthetic routes, with the most direct approach involving the chlorination of corresponding pyrimidinone precursors. One established method begins with the preparation of pyrimidinones through a two-step synthesis, which includes saponification of 5-amino-1H-pyrazole-4-carbonitriles to 5-amino-1-phenyl-1H-pyrazole-4-carboxamides followed by reaction with chloroacetyl chloride . The resulting pyrimidinone intermediate is then treated with phosphorus oxychloride (POCl₃) to yield the target compound. This synthetic pathway has proven effective for producing the desired product, though it involves multiple steps and requires careful control of reaction conditions.
Optimized Synthesis from Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
Spectroscopic Characterization
NMR Spectroscopy
The structure of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine has been thoroughly characterized using nuclear magnetic resonance (NMR) spectroscopy, providing valuable insights into its structural features. The ¹H-NMR spectrum of the compound (recorded in DMSO-d₆) displays characteristic singlet signals that correspond to the key structural elements. The methyl group attached to the N-1 position produces a singlet at 4.08 ppm, while the chloromethyl (CH₂Cl) group appears as a singlet at 4.92 ppm . The aromatic C-H proton of the pyrazole ring generates a distinctive singlet at 8.46 ppm, which is consistent with its electronic environment within the heterocyclic system. These spectral features provide clear confirmation of the proposed structure and are essential for verifying the identity and purity of the synthesized compound.
The ¹³C-NMR spectrum further supports the structural assignment, with signals observed at 34.1 ppm (corresponding to the CH₃ group), 42.7 ppm (corresponding to the CH₂Cl group), and 104.6 and 134.2 ppm (corresponding to carbon atoms in the pyrazole ring) . The carbon atoms of the pyrimidine ring and those connected to electronegative elements appear at 151.6, 155.2, and 157.6 ppm, reflecting their relatively deshielded nature. The complete assignment of the carbon signals provides additional structural validation and complements the information obtained from proton NMR analysis. Together, these NMR data offer a comprehensive spectroscopic profile that unambiguously confirms the structure of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
Mass Spectrometry and Elemental Analysis
Mass spectrometry has been instrumental in confirming the molecular weight and formula of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. The electron impact (EI) mass spectrum recorded at 70 eV shows a molecular ion peak at m/z 198 (M⁺) with 100% relative intensity, along with the isotopic peak at m/z 200 (M+2) with 37% relative intensity, which is consistent with the presence of two chlorine atoms in the molecule . Additional fragment peaks are observed at m/z 163 (10%), 149 (57%), 136 (18%), and 41 (15%), providing a characteristic fragmentation pattern that can be used for identification purposes. High-resolution mass spectrometry (HRMS) using electrospray ionization time-of-flight (ESI-TOF) further confirmed the molecular formula, with measured values of m/z 199.0387 for [M + H]⁺ (calculated: 199.0381) and m/z 221.0203 for [M + Na]⁺ (calculated: 221.0201) .
Elemental analysis results have provided additional confirmation of the compound's identity and purity. The experimental values for C, H, Cl, and N content (C: 42.25%, H: 3.63%, Cl: 17.96%, N: 28.29%) closely match the calculated values based on the molecular formula C₇H₆Cl₂N₄ (C: 42.33%, H: 3.55%, Cl: 17.85%, N: 28.21%) . This agreement between the experimental and theoretical values further substantiates the structural assignment and indicates a high level of purity for the synthesized compound. The combination of mass spectrometry and elemental analysis provides robust analytical evidence for the identity and composition of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
Infrared Spectroscopy
Infrared (IR) spectroscopy has been employed to identify the functional groups present in 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. The IR spectrum, recorded using KBr pellets, exhibits several characteristic absorption bands that correspond to the compound's structural features. The spectrum shows absorption bands at 3434, 3125, 3030, 2977, and 2950 cm⁻¹, which are attributed to various C-H stretching vibrations from the methyl, chloromethyl, and aromatic groups . The C=N stretching vibrations of the pyrimidine ring appear as distinctive bands at 1591 and 1547 cm⁻¹, while additional bands at 1498, 1444, and 1406 cm⁻¹ correspond to various ring vibrations of the fused heterocyclic system.
Reactivity and Chemical Transformations
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine exhibits notable reactivity due to the presence of two electrophilic centers that can undergo nucleophilic substitution reactions. The chlorine atom at position 4 of the pyrimidine ring is particularly reactive toward nucleophilic substitution, allowing for selective functionalization at this position. Studies have demonstrated that reaction with methylamine produces 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine selectively, with the nucleophilic substitution occurring specifically at position 4 while leaving the chloromethyl group intact . This regioselectivity is of significant synthetic value as it enables stepwise modification of the molecule, leading to diversely substituted derivatives.
The chloromethyl group at position 6 represents another reactive site that can undergo various transformations. This functional group can be subjected to nucleophilic substitution reactions with a range of nucleophiles, including amines, thiols, and alcohols, to introduce diverse functionalities. The sequential modification of both reactive sites (the 4-chloro and 6-chloromethyl groups) offers a strategic approach for creating libraries of disubstituted pyrazolo[3,4-d]pyrimidines with potential biological activities . The differential reactivity between these two electrophilic centers can be exploited to achieve regioselective transformations, further enhancing the synthetic utility of this compound.
Beyond simple nucleophilic substitutions, the pyrazolo[3,4-d]pyrimidine core of the molecule can participate in various other reactions, including cross-coupling transformations, that expand the range of accessible derivatives. The nitrogen atoms in the heterocyclic system can serve as coordination sites for metal ions, potentially leading to applications in coordination chemistry and catalysis. The diverse reactivity patterns of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine make it a valuable synthetic intermediate for accessing structurally diverse compounds with potential applications in medicinal chemistry and materials science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume